molecular formula C12H15N3O2 B1431528 Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate CAS No. 1352217-61-8

Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate

Cat. No.: B1431528
CAS No.: 1352217-61-8
M. Wt: 233.27 g/mol
InChI Key: ZSFGNCCWXQWQFB-UHFFFAOYSA-N
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Description

Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate is a benzotriazole derivative with potential applications in various fields of research and industry. This compound is known for its unique chemical structure, which includes an ethyl ester group and an isopropyl substituent on the benzotriazole ring. The molecular formula of this compound is C12H15N3O2, and it has a molecular weight of 233.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate can be synthesized through a straightforward procedure that involves the condensation of isopropanol with ethyl acetoacetate, followed by the cyclization of the intermediate product. The reaction typically requires the use of a strong acid catalyst, such as sulfuric acid, to facilitate the condensation reaction. The cyclization step is usually carried out under reflux conditions to ensure complete conversion of the intermediate to the desired benzotriazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The benzotriazole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzotriazole derivatives .

Scientific Research Applications

Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may activate G protein-coupled receptors, including GPR84 and HCA3, which regulate metabolism and immune functions . The compound’s effects are mediated through these receptors, leading to various biological responses.

Comparison with Similar Compounds

Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate can be compared with other benzotriazole derivatives, such as:

    1H-Benzotriazole: A simpler benzotriazole compound without the ethyl ester and isopropyl groups.

    Methyl 1H-benzotriazole-5-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

    1-Isopropyl-1H-benzotriazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other benzotriazole derivatives .

Properties

IUPAC Name

ethyl 1-propan-2-ylbenzotriazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-4-17-12(16)9-5-6-11-10(7-9)13-14-15(11)8(2)3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFGNCCWXQWQFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(N=N2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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